Cas no 2228270-32-2 (3-(1-methylcyclohexyl)methylazetidin-3-ol)

3-(1-Methylcyclohexyl)methylazetidin-3-ol is a specialized azetidine derivative featuring a cyclohexylmethyl substituent, which enhances its steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its constrained azetidine ring and hydroxyl functionality, offering potential as a versatile intermediate for pharmaceutical and agrochemical applications. The methylcyclohexyl group contributes to increased lipophilicity, potentially improving membrane permeability in bioactive molecules. Its stereochemistry and functional group arrangement make it a valuable scaffold for structure-activity relationship studies. The compound's stability and synthetic accessibility further underscore its utility in medicinal chemistry and drug discovery research.
3-(1-methylcyclohexyl)methylazetidin-3-ol structure
2228270-32-2 structure
Product name:3-(1-methylcyclohexyl)methylazetidin-3-ol
CAS No:2228270-32-2
MF:C11H21NO
Molecular Weight:183.290543317795
CID:6448458
PubChem ID:165625288

3-(1-methylcyclohexyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(1-methylcyclohexyl)methylazetidin-3-ol
    • 3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
    • 2228270-32-2
    • EN300-1780987
    • インチ: 1S/C11H21NO/c1-10(5-3-2-4-6-10)7-11(13)8-12-9-11/h12-13H,2-9H2,1H3
    • InChIKey: YDEMNBZXCDUMPU-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)CC1(C)CCCCC1

計算された属性

  • 精确分子量: 183.162314293g/mol
  • 同位素质量: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 32.3Ų

3-(1-methylcyclohexyl)methylazetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780987-0.5g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
0.5g
$1165.0 2023-09-20
Enamine
EN300-1780987-10g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
10g
$5221.0 2023-09-20
Enamine
EN300-1780987-0.05g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
0.05g
$1020.0 2023-09-20
Enamine
EN300-1780987-10.0g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
10g
$5221.0 2023-06-03
Enamine
EN300-1780987-1.0g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
1g
$1214.0 2023-06-03
Enamine
EN300-1780987-1g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
1g
$1214.0 2023-09-20
Enamine
EN300-1780987-0.25g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
0.25g
$1117.0 2023-09-20
Enamine
EN300-1780987-2.5g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
2.5g
$2379.0 2023-09-20
Enamine
EN300-1780987-5g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
5g
$3520.0 2023-09-20
Enamine
EN300-1780987-0.1g
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
2228270-32-2
0.1g
$1068.0 2023-09-20

3-(1-methylcyclohexyl)methylazetidin-3-ol 関連文献

3-(1-methylcyclohexyl)methylazetidin-3-olに関する追加情報

Introduction to 3-(1-methylcyclohexyl)methylazetidin-3-ol (CAS No. 2228270-32-2)

3-(1-methylcyclohexyl)methylazetidin-3-ol, with the CAS number 2228270-32-2, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a nitrogen atom. The presence of the 1-methylcyclohexyl and methyl substituents on the azetidine ring imparts distinct chemical and biological properties, making it a subject of extensive research.

The synthesis of 3-(1-methylcyclohexyl)methylazetidin-3-ol involves several sophisticated steps, including the formation of the azetidine ring and the introduction of the cyclohexyl and methyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for both academic research and industrial applications. One notable approach involves the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing complex organic molecules with high stereocontrol.

In terms of its physical and chemical properties, 3-(1-methylcyclohexyl)methylazetidin-3-ol exhibits a high degree of stability under various conditions. It is a colorless solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The compound's solubility profile makes it suitable for a wide range of experimental conditions, including spectroscopic analysis and biological assays.

The biological activity of 3-(1-methylcyclohexyl)methylazetidin-3-ol has been a focal point of recent studies. Preliminary investigations have shown that this compound possesses potent anti-inflammatory properties, which could have significant implications for the treatment of inflammatory diseases. In vitro studies using human cell lines have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(1-methylcyclohexyl)methylazetidin-3-ol may serve as a lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory potential, 3-(1-methylcyclohexyl)methylazetidin-3-ol has also shown promise in neuropharmacology. Research has indicated that it can modulate certain neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it an interesting candidate for further exploration in the context of neurological disorders such as depression and anxiety. Preclinical studies in animal models have provided encouraging results, suggesting that this compound may have therapeutic benefits in these areas.

The safety profile of 3-(1-methylcyclohexyl)methylazetidin-3-ol is another critical aspect that has been evaluated. Toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in both in vitro and in vivo models. This favorable safety profile further supports its potential as a drug candidate for clinical development.

In conclusion, 3-(1-methylcyclohexyl)methylazetidin-3-ol (CAS No. 2228270-32-2) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in anti-inflammatory and neuropharmacological therapies make it an exciting area of ongoing research. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

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